An In-Depth Technical Guide to 5-Methylthiophene-2-sulfonamide
An In-Depth Technical Guide to 5-Methylthiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Methylthiophene-2-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. From its fundamental chemical properties and synthesis to its potential therapeutic applications, this document serves as a detailed resource for researchers and drug development professionals.
Introduction: The Significance of the Thiophene Sulfonamide Scaffold
The fusion of a thiophene ring and a sulfonamide group creates a privileged scaffold in medicinal chemistry. Thiophene moieties are present in numerous FDA-approved drugs, valued for their metabolic stability and ability to mimic phenyl rings while possessing distinct electronic properties.[1] Sulfonamides are a cornerstone of pharmacology, initially recognized for their antibacterial properties and now integral to a wide array of therapeutics, including anticancer agents, diuretics, and antivirals.[2][3] The combination of these two pharmacophores in molecules like 5-Methylthiophene-2-sulfonamide offers a versatile platform for designing novel therapeutic agents with diverse biological activities.[4]
Chemical Identity and Properties
CAS Number: 53595-69-0[2][5][6][7]
Molecular Formula: C₅H₇NO₂S₂[5]
Molecular Weight: 177.24 g/mol [5][6]
Structure:
Figure 1. Chemical structure of 5-Methylthiophene-2-sulfonamide.
Physicochemical Properties:
While specific experimental data for 5-Methylthiophene-2-sulfonamide is not extensively published, properties can be inferred from related structures and general chemical principles.
| Property | Value | Source/Justification |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar sulfonamides like 5-Bromothiophene-2-sulfonamide which has a melting point of 138-142 °C.[8] |
| Melting Point | Not available. | Requires experimental determination. |
| Solubility | Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. | General solubility of sulfonamides and thiophene derivatives. 5-Bromothiophene-2-sulfonamide is soluble in methanol.[8] |
| logP | Estimated to be in the range of 1.0-2.0. | Computational predictions for similar small molecule sulfonamides. |
Synthesis of 5-Methylthiophene-2-sulfonamide: A Two-Step Approach
The synthesis of 5-Methylthiophene-2-sulfonamide is typically achieved through a two-step process starting from the readily available 2-methylthiophene. This method involves an initial chlorosulfonation followed by amination. The rationale behind this approach lies in the electrophilic nature of the thiophene ring, which is susceptible to sulfonation, and the subsequent reactivity of the resulting sulfonyl chloride towards nucleophiles like ammonia.
Figure 2. Synthetic pathway for 5-Methylthiophene-2-sulfonamide.
Step 1: Synthesis of 5-Methylthiophene-2-sulfonyl chloride
Principle: This step involves an electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺), which attacks the electron-rich thiophene ring. The methyl group at the 5-position is an ortho-, para-director, and due to steric hindrance at the 4-position, the substitution preferentially occurs at the 2-position.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place 2-methylthiophene (1.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Reagent: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is crucial during this step to ensure proper mixing and heat dissipation.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude 5-methylthiophene-2-sulfonyl chloride will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.
Step 2: Synthesis of 5-Methylthiophene-2-sulfonamide
Principle: This is a nucleophilic acyl substitution reaction where the sulfonyl chloride acts as the electrophile and ammonia is the nucleophile. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 5-methylthiophene-2-sulfonyl chloride (1.0 eq) in a suitable organic solvent like tetrahydrofuran (THF) or acetone.
-
Addition of Ammonia: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) dropwise with stirring. The use of excess ammonia is to neutralize the HCl byproduct and to drive the reaction to completion.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Remove the organic solvent under reduced pressure. The remaining aqueous solution will contain the precipitated product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude 5-Methylthiophene-2-sulfonamide can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or methanol/water, to yield the final product.
Applications in Drug Discovery
The thiophene sulfonamide scaffold is a valuable building block in the design of various therapeutic agents. Its derivatives have shown a wide range of biological activities, making 5-Methylthiophene-2-sulfonamide a key starting material for the synthesis of more complex molecules.
-
Anticancer Agents: Sulfonamides are known to target several pathways involved in cancer progression.[9] Thiophene derivatives have also demonstrated significant antitumor properties.[10] The combination of these two moieties in 5-methylthiophene-2-sulfonamide makes it an attractive starting point for the development of novel anticancer drugs, potentially targeting enzymes like carbonic anhydrases which are overexpressed in many tumors.[11]
-
Antibacterial Agents: The historical success of sulfa drugs as antibacterial agents provides a strong rationale for exploring new sulfonamide-containing compounds.[10] Thiophene derivatives have also been reported to possess antibacterial activity.[10] Synthesizing derivatives of 5-Methylthiophene-2-sulfonamide could lead to the discovery of new antibiotics, potentially effective against resistant bacterial strains.[12]
-
Enzyme Inhibitors: The sulfonamide group is a well-established zinc-binding group, making it a key pharmacophore for inhibiting zinc-containing enzymes. One of the most notable targets for thiophene sulfonamides is the family of carbonic anhydrases (CAs).
Biological Activity & Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition
While specific biological data for 5-Methylthiophene-2-sulfonamide is limited in publicly available literature, the broader class of thiophene sulfonamides has been extensively studied as inhibitors of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.
The primary sulfonamide group (-SO₂NH₂) is the key functional group responsible for the inhibition of CAs. In its deprotonated form (-SO₂NH⁻), it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or a hydroxide ion and thereby blocking the enzyme's catalytic activity.
Figure 3. Mechanism of carbonic anhydrase inhibition by a sulfonamide.
The thiophene ring and the methyl group of 5-Methylthiophene-2-sulfonamide play a crucial role in determining its binding affinity and selectivity for different CA isoforms. These substituents can interact with amino acid residues in and around the active site, providing additional binding interactions and influencing the overall inhibitory profile. The development of isoform-selective CA inhibitors is a major goal in drug discovery to minimize side effects.
Safety and Handling
5-Methylthiophene-2-sulfonamide should be handled with care in a laboratory setting. Based on data for similar compounds, it is classified as an irritant and is harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion and Future Perspectives
5-Methylthiophene-2-sulfonamide is a valuable heterocyclic building block with significant potential in drug discovery. Its synthesis from readily available starting materials and its inherent pharmacophoric features make it an attractive scaffold for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives, particularly as enzyme inhibitors, is warranted and could lead to the discovery of new drugs for a variety of diseases. The exploration of its potential as a selective inhibitor of specific carbonic anhydrase isoforms remains a promising avenue for future investigation.
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